1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-
CAS No.: 33313-09-6
Cat. No.: VC18720322
Molecular Formula: C6H11N3S2
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33313-09-6 |
|---|---|
| Molecular Formula | C6H11N3S2 |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | 5-tert-butylsulfanyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8) |
| Standard InChI Key | QVHHYGOJJUQCCI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SC1=NN=C(S1)N |
Introduction
Overview
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a tert-butylthio (-S-C(CH₃)₃) group at position 5. This scaffold is part of the broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological and chemical properties . The compound’s structural uniqueness lies in its electron-deficient aromatic ring and the presence of sulfur and nitrogen atoms, which contribute to its reactivity and biological activity .
Chemical Identity and Structural Features
Molecular Formula and Weight
Structural Characterization
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The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom, forming a planar, aromatic system.
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The tert-butylthio group at position 5 introduces steric bulk and lipophilicity, which can enhance membrane permeability and target binding .
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The amino group at position 2 serves as a potential site for hydrogen bonding and further functionalization .
Key Spectral Data (Analogous Compounds):
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (C-S vibration) .
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NMR:
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives. Key methods include:
One-Pot Cyclodehydration
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Reactants: Thiosemicarbazide and tert-butylthioacetic acid.
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Conditions: Polyphosphate ester (PPE) as a catalyst, 80–100°C, 6–12 hours .
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Mechanism:
Phosphorus Oxychloride (POCl₃)-Mediated Synthesis
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Reactants: Thiosemicarbazide and tert-butylthioacetyl chloride.
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Conditions: Reflux in toluene, POCl₃ as a dehydrating agent .
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Advantages: Higher yields (~90%) but generates phosphorus-containing waste .
Industrial-Scale Production
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Continuous Flow Reactors: Improve efficiency and reduce reaction time .
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Purification: Recrystallization from ethyl acetate/cyclohexane mixtures .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 120–125°C (predicted) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP | ~2.5 (indicative of lipophilicity) | |
| Stability | Stable under inert conditions |
Biological Activity and Mechanisms
Anticancer Activity
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Targets: IL-6/JAK/STAT3 pathway; voltage-gated ion channels.
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In Vitro Data:
Cell Line IC₅₀ (µM) Effect MCF-7 (breast) 24.0 Cytotoxicity via apoptosis LoVo (colon) 23.3 Cell cycle arrest at G1 phase
Antimicrobial Properties
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Activity: Moderate inhibition against E. coli and S. aureus (MIC: 32–64 µg/mL) .
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Structure-Activity Relationship (SAR):
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Potential for anticonvulsant and anticancer drug development .
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Prodrug Design: Amino group allows conjugation with targeting moieties .
Agricultural Chemistry
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Herbicidal Activity: Pre-emergent inhibition of broadleaf weeds (ED₅₀: 25 mg/kg) .
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Challenges: Selectivity and environmental impact require further study .
Future Directions
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